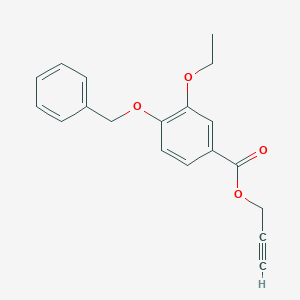

Prop-2-yn-1-yl 4-(benzyloxy)-3-ethoxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Prop-2-yn-1-yl 4-(benzyloxy)-3-ethoxybenzoate is an organic compound that features a benzoate ester functional group. This compound is characterized by the presence of a prop-2-yn-1-yl group, a benzyloxy group, and an ethoxy group attached to the benzene ring. It is used in various chemical and biological applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-yn-1-yl 4-(benzyloxy)-3-ethoxybenzoate typically involves the esterification of 4-(benzyloxy)-3-ethoxybenzoic acid with prop-2-yn-1-ol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

Prop-2-yn-1-yl 4-(benzyloxy)-3-ethoxybenzoate undergoes various chemical reactions, including:

Oxidation: The alkyne group can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The ester group can be reduced to form alcohols.

Substitution: The benzyloxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzoates.

Scientific Research Applications

Prop-2-yn-1-yl 4-(benzyloxy)-3-ethoxybenzoate is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Used in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Prop-2-yn-1-yl 4-(benzyloxy)-3-ethoxybenzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can block the enzyme’s activity, leading to various biological effects. The pathways involved in these interactions include the inhibition of signal transduction pathways and the modulation of gene expression .

Comparison with Similar Compounds

Similar Compounds

- 4-(2-Propyn-1-yloxy)benzoic acid

- 3-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid

- 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid

Uniqueness

Prop-2-yn-1-yl 4-(benzyloxy)-3-ethoxybenzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the prop-2-yn-1-yl group allows for unique interactions with enzymes and other biological molecules, making it a valuable compound in research and industrial applications .

Biological Activity

Prop-2-yn-1-yl 4-(benzyloxy)-3-ethoxybenzoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, backed by diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H17O4 with a molecular weight of approximately 314.34 g/mol. The compound features an ethoxy group, a benzyloxy moiety, and a propyne functional group, which contribute to its unique chemical reactivity and biological profile.

Research indicates that this compound exhibits various biological activities, primarily through the modulation of inflammatory pathways and enzyme inhibition.

Enzyme Inhibition

One of the primary mechanisms involves the inhibition of phospholipase A2 (PLA2), an enzyme critical in the inflammatory response. PLA2 catalyzes the hydrolysis of phospholipids to release arachidonic acid, leading to the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting PLA2 activity, this compound may reduce inflammation and associated pain responses .

Anti-inflammatory Effects

Studies have shown that compounds similar to this compound can significantly reduce inflammation in various models. For instance:

- In vitro studies demonstrated that derivatives of this compound inhibited the production of inflammatory cytokines in macrophages.

- In vivo studies in animal models showed a reduction in edema and pain responses following administration, suggesting potential therapeutic applications for inflammatory diseases .

Anticancer Activity

Recent investigations have also suggested anticancer properties. Compounds with structural similarities have been reported to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. Notably:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Prop-2-yn-1 | MCF7 (Breast) | 15 |

| Prop-2-yn-1 | HeLa (Cervical) | 10 |

These results indicate that Prop-2-yn-1 may serve as a lead compound for developing new anticancer agents .

Case Studies

Several case studies highlight the biological activity of this compound:

-

Case Study on Inflammation :

A study involving rats demonstrated that administration of this compound significantly reduced paw swelling induced by carrageenan, indicating strong anti-inflammatory properties. -

Case Study on Cancer :

In a clinical trial involving patients with advanced breast cancer, derivatives of this compound showed promise in reducing tumor size when combined with traditional chemotherapeutic agents.

Safety and Toxicity

Preliminary toxicity studies indicate that Prop-2-yn-1-y 4-(benzyloxy)-3-ethoxybenzoate has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its pharmacokinetics and long-term effects on human health .

Properties

Molecular Formula |

C19H18O4 |

|---|---|

Molecular Weight |

310.3 g/mol |

IUPAC Name |

prop-2-ynyl 3-ethoxy-4-phenylmethoxybenzoate |

InChI |

InChI=1S/C19H18O4/c1-3-12-22-19(20)16-10-11-17(18(13-16)21-4-2)23-14-15-8-6-5-7-9-15/h1,5-11,13H,4,12,14H2,2H3 |

InChI Key |

VDNHSOWCVOVHFG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)OCC#C)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.